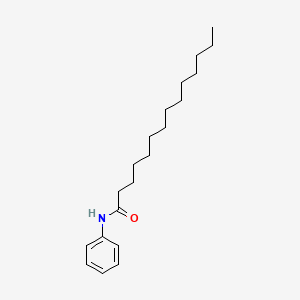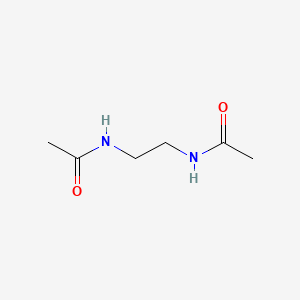
Méthyl oxirane-2-carboxylate
Vue d'ensemble
Description
. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Applications De Recherche Scientifique
Methyl oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antifungal and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl oxirane-2-carboxylate primarily targets carboxylic acids in biochemical reactions . Carboxylic acids play a crucial role in various biological processes, including energy production and the synthesis of important biomolecules.
Mode of Action
The compound interacts with its targets through a process known as ring-opening reaction, which is initiated by a tertiary amine . This interaction leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages:
- Quaternization of tertiary amine by activated oxirane
- Carboxylate anion participation in ring-opening of both nonactivated and activated oxirane
Biochemical Pathways
The ring-opening reaction of oxirane by carboxylic acid affects the synthesis of oxirane resins, composite materials, and plasticizers . It also allows the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations are key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Methyl oxirane-2-carboxylate are not readily available, the compound’s molecular weight (102.09) and predicted density (1.246±0.06 g/cm3) suggest that it may have favorable bioavailability .
Result of Action
The result of Methyl oxirane-2-carboxylate’s action is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers, making it a versatile intermediate in the synthesis of various pharmaceutical and natural products .
Action Environment
The action of Methyl oxirane-2-carboxylate is influenced by environmental factors such as temperature. The kinetic parameters of β-hydroxypropyl ester formation were established at the temperature range 323–353 K . Furthermore, the compound’s predicted boiling point is 97.4±15.0 °C , suggesting that it is stable under normal environmental conditions.
Analyse Biochimique
Biochemical Properties
They can act as either a nucleophile or an electrophile source
Molecular Mechanism
It has been suggested that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages
Dosage Effects in Animal Models
It has been reported that certain oxirane compounds are hypoglycaemic in fasted animals
Metabolic Pathways
Oxiranes are known to participate in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl oxirane-2-carboxylate can be synthesized through the epoxidation of Baylis-Hillman adducts. The process involves the use of titanium (IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -15°C . Another method involves the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts .
Industrial Production Methods
Industrial production of methyl oxirane-2-carboxylate typically involves the use of large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles.
Nucleophilic substitution: The epoxide ring is susceptible to nucleophilic attack, leading to the formation of different products.
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically involves the use of aqueous acids such as hydrochloric acid or sulfuric acid.
Base-catalyzed ring-opening: Common bases include sodium hydroxide and potassium hydroxide.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
β-Hydroxy esters: Formed through the ring-opening of the epoxide by carboxylic acids.
Functionalized molecules: Various functional groups can be introduced through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl oxirane-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Propyl oxirane-2-carboxylate: Contains a propyl group instead of a methyl group.
Uniqueness
Methyl oxirane-2-carboxylate is unique due to its specific reactivity and the types of products it forms. Its small size and the presence of the epoxide ring make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963378 | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-50-5 | |
| Record name | Methyl 2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















